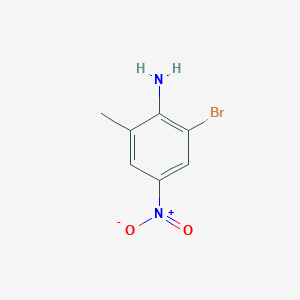

2-Bromo-6-methyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNWQCOXGLGSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303612 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-56-9 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-methyl-4-nitroaniline chemical properties

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline

Introduction

This compound is a highly functionalized aromatic amine that serves as a versatile and valuable intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique substitution pattern—featuring bromo, methyl, nitro, and amino groups—provides a sterically and electronically distinct scaffold for constructing complex molecular architectures.[1] The strategic placement of these functional groups offers multiple reaction sites, making it an ideal precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles, which are core structures in many pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Identifiers

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and synthesis.

Nomenclature and Structural Identifiers

-

IUPAC Name : 2-bromo-4-methyl-6-nitroaniline[4]

-

Canonical SMILES : CC1=CC(=C(C(=C1)Br)N)[O-][4]

-

InChI : InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3[4][5]

Physical and Chemical Data

The physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | Light brown to orange solid | [5] |

| Melting Point | 64-66 °C | [5] |

| Boiling Point (Predicted) | 329.1 ± 37.0 °C | [5] |

| Density (Predicted) | 1.698 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | -1.74 ± 0.25 | [5] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through electrophilic aromatic substitution, leveraging the directing effects of the substituents on the aniline ring.

Experimental Protocol: Synthesis from 4-Methyl-2-nitroaniline

This protocol describes a common and high-yielding method for the synthesis of this compound via the bromination of 4-Methyl-2-nitroaniline.[5] The amino group is a strong activating ortho-, para- director, while the nitro group is a deactivating meta- director. The bromination occurs ortho to the activating amino group.

Materials:

-

4-Methyl-2-nitroaniline (131.2 g, 862 mmol)

-

Glacial Acetic Acid (1.25 L)

-

Bromine (54 mL, 1.05 mol)

-

Water

Step-by-Step Procedure:

-

Suspend 4-Methyl-2-nitroaniline in glacial acetic acid in a suitable reaction vessel.[5]

-

At ambient temperature, slowly add bromine to the suspension over a period of 1 hour.[5] The slow addition is crucial to control the exothermic reaction and prevent over-bromination.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure the reaction goes to completion.[5]

-

Pour the reaction solution into 7.5 L of water and stir the resulting suspension for 30 minutes to precipitate the product fully.[5]

-

Collect the solid product by filtration.

-

Wash the collected solid thoroughly with water (5 x 1 L) to remove residual acetic acid and unreacted bromine.[5]

-

Dry the product to yield 2-bromo-4-methyl-6-nitroaniline as an orange solid (Typical yield: ~94%).[5]

Synthesis Workflow and Mechanism

The synthesis follows a standard electrophilic aromatic substitution pathway. The workflow is designed to ensure high yield and purity through controlled reaction conditions and effective purification.

Caption: Experimental workflow for the synthesis of this compound.

Core Chemical Reactivity

This compound is a trifunctional molecule whose reactivity is governed by its amino, bromo, and nitro groups.

-

Amino Group (-NH₂): The primary amine can act as a nucleophile and is the site for diazotization reactions. It can also be acylated or alkylated. Its strong activating effect directs electrophiles to the ortho and para positions, although the existing substitution pattern limits further electrophilic substitution.

-

Bromo Group (-Br): The bromine atom is an excellent leaving group, making it a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[1][6] This allows for the introduction of a wide variety of carbon- and nitrogen-based substituents.

-

Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to an amino group, typically using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[7] This transformation is fundamental for creating ortho-diamino benzene derivatives, which are direct precursors to benzimidazoles.[7]

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable starting material in several areas of chemical research.

Precursor for Heterocyclic Synthesis

A primary application of this compound is in the synthesis of substituted benzimidazoles.[1] The typical synthetic route involves the reduction of the nitro group to form a 1,2-diaminobenzene derivative, followed by condensation with an aldehyde, carboxylic acid, or their equivalent.[6][7] Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with activities including antiulcer, antiviral, and anticancer properties.[3]

Caption: Pathway to benzimidazoles from this compound.

Utility in Structure-Activity Relationship (SAR) Studies

In drug discovery, the ability to systematically modify a core scaffold is essential for optimizing biological activity. This compound is an ideal starting point for SAR studies due to its distinct functional handles:

-

The bromo group can be replaced with various aryl, alkyl, or amino groups via cross-coupling to probe interactions within a target's binding pocket.[1][6]

-

The amino group can be derivatized to amides or sulfonamides.

-

The nitro group can be reduced and subsequently functionalized.

This multi-point diversity allows for the rapid generation of a library of analogs for screening, making it a valuable tool in developing kinase inhibitors and other therapeutic agents.[1]

Applications in Materials Science

Beyond pharmaceuticals, this compound and its derivatives are used in materials science. They can serve as building blocks for organic light-emitting diodes (OLEDs) and specialized dyes.[1][8] The specific electronic properties conferred by the nitro and bromo groups can be tuned to develop materials with desired optical and electronic characteristics.

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques.

| Technique | Data (Solvent) | Chemical Shifts (δ) / Key Features | Source |

| ¹H NMR | (CDCl₃) | 7.94 (1H, s), 7.56 (1H, s), 6.47 (2H, br s, -NH₂), 2.27 (3H, s, -CH₃) | [5] |

| ¹H NMR | (DMSO-d₆) | 8.15 (1H, d), 7.93 (1H, d), 6.53 (2H, s, -NH₂), 2.23 (3H, s, -CH₃) | [9] |

| Mass Spec | (ESI) | m/z: 228.5 [M-H]⁻ | [9] |

| IR Spec | (KBr) | Expected peaks: ~3400-3300 cm⁻¹ (N-H stretch), ~1500 & ~1340 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch), C-Br stretch (~600-500 cm⁻¹). | [10]* |

*Note: Specific IR data for this isomer is not detailed in the search results, but characteristic absorbances for analogous structures are provided for reference.[10]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[4]

-

Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[4]

The compound is assigned the "Warning" signal word.[4]

Recommended Handling and Storage

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[13] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Ingestion : Clean mouth with water and seek immediate medical attention.[14]

References

-

2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306. PubChem. [Link]

- CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752. PubChem. [Link]

-

Shahnaz M, et al. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. 2018. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. [Link]

-

Arshad, M. N., et al. 2-Bromo-4-nitroaniline. ResearchGate. 2009. [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMO-4-METHYL-6-NITROANILINE CAS#: 827-24-7 [m.chemicalbook.com]

- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 9. This compound | 102170-56-9 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. This compound CAS#: 102170-56-9 [m.chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-6-methyl-4-nitroaniline, CAS 102170-56-9. This compound is a valuable substituted aniline that serves as a versatile intermediate in medicinal chemistry, materials science, and agrochemical development.[1] Its unique electronic and steric properties, arising from the ortho-bromo and methyl groups and the para-nitro group, make it a strategic building block for complex molecular architectures. This document details a robust synthetic protocol, purification methods, comprehensive spectroscopic characterization, critical safety and handling procedures, and key applications, offering researchers a practical and in-depth resource.

Physicochemical and Structural Properties

This compound is a yellow solid at room temperature. The strategic placement of its functional groups—a bromo substituent, a methyl group, and a nitro group on an aniline scaffold—provides multiple reaction sites and modulates the reactivity of the aromatic ring and the amino group.[1]

| Property | Value | Source |

| CAS Number | 102170-56-9 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.05 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 178-179 °C | [2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9 | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via regioselective electrophilic bromination of 2-methyl-4-nitroaniline. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making it easier to handle than liquid bromine, and it often provides higher selectivity under milder reaction conditions, which is crucial given the multiple potential bromination sites on the activated aniline ring.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a demonstrated laboratory procedure with a high reported yield.[2]

Materials:

-

2-methyl-4-nitroaniline (1.0 eq, e.g., 2.0 g, 13.2 mmol)

-

N-bromosuccinimide (NBS) (1.2 eq, e.g., 2.8 g, 15.8 mmol)

-

Acetonitrile (CH₃CN) (e.g., 40 mL)

-

Dichloromethane (CH₂Cl₂)

-

2.5 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.[2]

-

Bromination: To the heated solution, add N-bromosuccinimide (1.2 eq) in one portion.[2]

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up (Aqueous Wash): After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane.[2]

-

Transfer the organic solution to a separatory funnel and wash sequentially with 2.5 M NaOH solution and then with saturated brine.[2] The basic wash removes any unreacted succinimide and acidic byproducts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

Detailed Experimental Protocol: Purification

The crude product requires purification to remove unreacted starting material and potential side products. Silica gel column chromatography is the method of choice.

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as n-hexane/ethyl acetate (e.g., 4:1 v/v).[2]

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with the n-hexane/ethyl acetate mixture, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product (reported R_f = 0.40 in 5:1 n-hexane/ethyl acetate).[2]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure yellow solid. A reported yield for this procedure is 91%.[2]

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the purified final compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data below corresponds to the target molecule, this compound.

| Analysis Type | Data | Interpretation |

| ¹H NMR | (400MHz, DMSO-d₆) δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H).[2] | The two doublets at 8.15 and 7.93 ppm correspond to the two aromatic protons. The singlet at 6.53 ppm integrates to 2H and represents the -NH₂ protons. The singlet at 2.23 ppm corresponds to the -CH₃ protons. |

| Mass Spectrometry | (ESI) m/z: 228.5 [M-H]⁻.[2] | The observed mass corresponds to the deprotonated molecule, confirming the molecular weight of 231.05 g/mol . |

Analytical Characterization Workflow

Caption: Standard workflow for the analytical verification of synthesized compounds.

Applications in Research and Development

This compound is not an end-product but a crucial building block. Its value lies in the orthogonal reactivity of its functional groups.

-

Medicinal Chemistry: The molecule is a precursor for heterocyclic compounds like benzimidazoles, which are core structures in many pharmaceutical agents, including kinase inhibitors.[1]

-

Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of diverse carbon-based fragments to build molecular complexity.[1]

-

Dye and Materials Science: As a nitroaniline derivative, it has potential applications in the synthesis of azo dyes and as a building block for organic light-emitting diodes (OLEDs) and other functional materials.[1][4][5]

-

Agrochemicals: Substituted anilines are foundational structures in many herbicides and fungicides, making this compound a target for agrochemical synthesis.[4][5]

Utility in Suzuki Cross-Coupling

The diagram below illustrates the compound's role as an aryl halide partner in a generic Suzuki cross-coupling reaction, a cornerstone of modern drug discovery.

Caption: General scheme of a Suzuki reaction using the title compound.

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound should be treated as hazardous.[6][7]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[6] |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[7][8] |

Recommended Precautions and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

First-Aid Measures

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[9]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for advanced applications in multiple scientific domains. This guide has provided a technically grounded framework for its synthesis, purification, and characterization. By understanding the causality behind the experimental protocols and adhering to strict safety measures, researchers can effectively leverage this compound's unique chemical properties to advance their work in drug discovery, materials science, and beyond.

References

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

-

LookChem. (n.d.). Naphthenic amines derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

PubChem. (n.d.). 2-Bromo-4,6-dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ottokemi. (n.d.). Speciality Chemicals Product List. Retrieved from [Link]

-

Consensus. (2008). Study on the Synthesis of 2-Methyl-4(6)-nitroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 102170-56-9 [chemicalbook.com]

- 3. Naphthenic amines derivatives | lookchem [lookchem.com]

- 4. CAS 102170-56-9: this compound [cymitquimica.com]

- 5. CAS 102170-56-9: 2-Bromo-6-méthyl-4-nitroaniline [cymitquimica.com]

- 6. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-溴-2-甲基-6-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroaniline

This guide provides a comprehensive overview of the synthesis of 2-Bromo-6-methyl-4-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic considerations for its synthesis, a detailed and validated experimental protocol, and a discussion of the underlying chemical principles that govern the reaction.

Introduction: Strategic Importance of this compound

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amino group, the electrophilic aromatic ring activated by the amino group and substituted with a nitro group, and the bromine atom which can participate in a variety of cross-coupling reactions. This trifunctional nature makes it a key precursor for the synthesis of a diverse range of more complex molecules, including heterocyclic compounds that are often the core of biologically active agents.

Synthetic Strategy: The Logic of Electrophilic Aromatic Substitution

The synthesis of this compound is most efficiently achieved through the electrophilic bromination of 2-methyl-4-nitroaniline. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aniline ring. The amino group is a powerful activating and ortho-, para- directing group, while the methyl group is a weakly activating and ortho-, para- directing group. The nitro group is a deactivating and meta- directing group.

In the starting material, 2-methyl-4-nitroaniline, the positions ortho to the strongly activating amino group are C3 and C5. The position para to the amino group is already occupied by the nitro group. The C6 position is ortho to the methyl group and meta to the nitro group. The steric hindrance from the adjacent methyl group at C2 and the electronic deactivation from the nitro group at C4 disfavor substitution at C3 and C5, respectively. Therefore, the most favorable position for electrophilic attack is C6, which is ortho to the activating methyl group and para to the strongly activating amino group (via its resonance effect), leading to the desired product.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"2-Methyl-4-nitroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Bromosuccinimide" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"2-Methyl-4-nitroaniline" -> "this compound" [label=" Electrophilic\n Aromatic\n Substitution"]; "N-Bromosuccinimide" -> "this compound" [label="Brominating\nAgent"]; }

Caption: Synthetic pathway for this compound.

The Precursor: Synthesis of 2-Methyl-4-nitroaniline

A robust synthesis of the target molecule begins with a reliable supply of the starting material, 2-methyl-4-nitroaniline. This compound is typically prepared from o-toluidine in a two-step process involving protection of the amino group, followed by nitration and deprotection. The protection step is crucial to prevent oxidation of the amino group and to control the regioselectivity of the nitration.

A common and effective method involves the acetylation of o-toluidine with acetic anhydride, followed by nitration with a mixture of nitric and sulfuric acids, and finally hydrolysis of the acetamido group to yield 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established and high-yielding procedure.

Materials:

-

2-methyl-4-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

2.5 M Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) by warming to 60 °C.

-

Addition of Brominating Agent: To the heated solution, add N-bromosuccinimide (2.8 g, 15.8 mmol) in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate, 5:1 v/v).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic phase sequentially with 2.5 M sodium hydroxide solution and then with saturated brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (4:1 v/v) as the eluent.

-

Isolation of Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a yellow solid.

Rationale for Experimental Choices

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine. It is a solid that is easy to handle and provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting material and reagents, facilitating the reaction.

-

Workup: The aqueous sodium hydroxide wash is to remove any unreacted NBS and succinimide byproduct. The brine wash is to remove any remaining water-soluble impurities.

-

Purification: Column chromatography is a standard and effective method for purifying the product from any remaining starting material, byproducts, or isomers.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Appearance | Yellow solid | |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Melting Point | 178-179 °C | |

| ¹H NMR (DMSO-d₆, 400MHz) | δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H) | |

| Mass Spectrum (ESI) | m/z: 228.5 [M-H]⁻ | |

| TLC R_f_ | 0.40 (n-hexane/ethyl acetate, 5:1, v/v) |

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The synthesis of this compound via the electrophilic bromination of 2-methyl-4-nitroaniline with N-bromosuccinimide is a reliable and high-yielding process. This guide provides a detailed, step-by-step protocol and a rationale for the experimental choices, enabling researchers to confidently prepare this important synthetic intermediate. Proper characterization and adherence to safety protocols are essential for a successful outcome.

References

Structure Elucidation of 2-Bromo-6-methyl-4-nitroaniline

An In-depth Technical Guide:

Introduction

2-Bromo-6-methyl-4-nitroaniline is a substituted aromatic amine, a class of molecules that serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the bromo, methyl, nitro, and aniline functional groups on the benzene ring is critical to its chemical reactivity and the properties of downstream products. Therefore, unambiguous confirmation of its molecular structure is a fundamental requirement for quality control, reaction planning, and regulatory compliance.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (CAS No: 102170-56-9).[1] We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating an orthogonal approach where multiple independent techniques converge to build an unassailable confirmation of the molecular structure. This document is intended for researchers, analytical scientists, and professionals in chemical development who require a robust framework for structural verification.

The Strategic Approach: Orthogonal and Self-Validating Analysis

The logical workflow for this process is outlined below.

Caption: Orthogonal workflow for structure elucidation.

Isomeric Considerations: The "Why" of a Rigorous Approach

The IUPAC name "this compound" defines a specific substitution pattern. However, during synthesis, several isomeric byproducts could potentially form. Key isomers include:

-

4-Bromo-2-methyl-6-nitroaniline

-

2-Bromo-4-methyl-6-nitroaniline

-

And other positional isomers.

Our analytical workflow is explicitly designed to differentiate the target molecule from these possibilities. For instance, the coupling patterns observed in NMR spectroscopy are uniquely dependent on the relative positions of the hydrogen atoms on the aromatic ring, providing a definitive fingerprint for the correct isomer.

Part 1: Foundational Analysis – Molecular Formula & Functional Groups

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its mass and, from that, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, immediately distinguishing the target from compounds of similar nominal mass.

Expected Results & Interpretation: For a compound with the formula C₇H₇BrN₂O₂, the most critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum must show two peaks for any bromine-containing fragment: a molecular ion peak [M]⁺ and a second peak [M+2]⁺ of almost identical intensity. This pattern is an unmistakable indicator of the presence of a single bromine atom.

| Ion / Fragment | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Observation |

| [M]⁺ | 229.9691 | 231.9671 | ~1:1 | Molecular Ion Cluster |

| [M-H]⁻ | 228.9618 | 230.9598 | ~1:1 | Deprotonated Molecule[1] |

Table 1: Predicted High-Resolution Mass Spectrometry data for C₇H₇BrN₂O₂.

The observation of an ion at m/z 228.5 in ESI negative mode corresponds to the [M-H]⁻ species, confirming the molecular weight of the compound.[1]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a fingerprint of the molecule's functional makeup.

Expected Results & Interpretation: The IR spectrum of this compound is expected to clearly show the presence of the primary amine (-NH₂) and the nitro group (-NO₂), which are the most prominent features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the aniline group. Two distinct peaks are expected. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further confirmation of the primary amine.[2] |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong, characteristic absorption confirming the nitro group.[3] |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | The second strong, characteristic absorption for the nitro group.[3][4] |

| < 600 | C-Br Stretch | Bromo Group | Confirms the presence of bromine, though often weak and in a crowded region.[2] |

Table 2: Expected characteristic IR absorption bands.

The simultaneous observation of the N-H and NO₂ stretching bands provides conclusive evidence for the presence of the key functional groups required by the proposed structure.

Part 2: Definitive Structural Mapping – NMR Spectroscopy

Causality: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecular skeleton. It tells us how the atoms are connected by detecting the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei and observing their interactions.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments and use their chemical shifts, integration (number of protons), and spin-spin coupling patterns to determine their relative positions.

Interpretation of ¹H NMR Data: The reported spectrum in DMSO-d₆ shows four distinct signals that perfectly match the proposed structure.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | J-Coupling (Hz) | Assignment | Rationale |

| 8.15 | Doublet (d) | 1H | 2.5 | Aromatic H-5 | Deshielded by the para-nitro group. The small J-value indicates meta-coupling to H-3. |

| 7.93 | Doublet (d) | 2.1 | 1H | Aromatic H-3 | Deshielded by the ortho-nitro group. The small J-value indicates meta-coupling to H-5. |

| 6.53 | Singlet (s) | 2H | N/A | Amine (-NH₂) | Labile protons often appear as a broad or sharp singlet due to chemical exchange. |

| 2.23 | Singlet (s) | 3H | N/A | Methyl (-CH₃) | Aliphatic protons in a characteristic upfield region. A singlet as there are no adjacent protons. |

Table 3: Assignment of ¹H NMR signals for this compound.[1]

The most crucial piece of evidence from this spectrum is the coupling constant of ~2-3 Hz between the two aromatic protons. This small value is characteristic of a meta (1,3) relationship on a benzene ring. An ortho (1,2) relationship would result in a much larger coupling (7-9 Hz), and a para (1,4) relationship would show very small or zero coupling. This single piece of data allows us to definitively place the two aromatic hydrogens at positions 3 and 5, confirming the overall substitution pattern and ruling out other isomers.

¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule. Proton-decoupled ¹³C NMR provides a single peak for each chemically distinct carbon atom, giving a direct count. Further analysis using techniques like DEPT-135 can distinguish between CH₃, CH₂, CH, and quaternary carbons.

| Carbon Atom | Predicted Shift (δ) ppm | DEPT-135 Signal | Rationale |

| C4 (C-NO₂) | ~145-150 | None (Quaternary) | Strongly deshielded by the electron-withdrawing nitro group. |

| C1 (C-NH₂) | ~140-145 | None (Quaternary) | The carbon bearing the amino group. |

| C5 (CH) | ~125-130 | Positive (CH) | Aromatic CH. |

| C3 (CH) | ~120-125 | Positive (CH) | Aromatic CH. |

| C2 (C-Br) | ~115-120 | None (Quaternary) | Shielded by the "heavy atom effect" of bromine. |

| C6 (C-CH₃) | ~130-135 | None (Quaternary) | The carbon bearing the methyl group. |

| -CH₃ | ~15-20 | Positive (CH₃) | Characteristic upfield shift for an aliphatic methyl carbon. |

Table 4: Predicted ¹³C NMR and DEPT-135 data.

A DEPT-135 experiment would be invaluable, showing three positive signals (one CH₃ and two aromatic CH carbons) and a complete absence of signals for the four quaternary carbons (C1, C2, C4, C6), providing a perfect match with the proposed structure.

Part 3: Ultimate Confirmation & Data Synthesis

Single Crystal X-ray Diffraction

For absolute proof of structure, particularly for regulatory filings or reference standard certification, Single Crystal X-ray Diffraction is the gold standard. This technique involves growing a perfect single crystal of the compound and analyzing how it diffracts X-rays. The resulting diffraction pattern can be used to calculate the precise three-dimensional position of every atom in the molecule, providing unequivocal proof of its structure, bond lengths, and bond angles. While not always necessary for routine confirmation, it remains the ultimate arbiter of molecular structure. Published crystal structures for similar compounds like 2-bromo-4-nitroaniline demonstrate the utility of this method for resolving atomic positions and intermolecular interactions.[5][6]

Final Conclusion

The collective evidence provides an unambiguous confirmation of the structure as this compound:

-

HRMS confirms the elemental formula C₇H₇BrN₂O₂ and the presence of one bromine atom via the characteristic M/M+2 isotopic pattern.

-

IR Spectroscopy validates the presence of the essential primary amine (-NH₂) and nitro (-NO₂) functional groups.

-

¹H NMR Spectroscopy confirms the connectivity, with the critical meta-coupling (J ≈ 2-3 Hz) between the aromatic protons at δ 8.15 and 7.93 ppm definitively establishing the 1,2,3,4,5-substitution pattern.

-

¹³C NMR Spectroscopy confirms the presence of seven unique carbon environments, consistent with the proposed structure.

This orthogonal, self-validating approach leaves no room for ambiguity and confidently confirms the molecular structure, ruling out all other potential isomers.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled to a UHPLC system.

-

LC Method:

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Acquisition: Acquire data in both positive and negative ion modes over a scan range of m/z 50-500. Ensure a mass resolution of >20,000 to allow for accurate mass determination.

-

Data Analysis: Extract the accurate mass of the molecular ion peak(s). Use the instrument software to calculate the elemental formula and compare the measured isotopic pattern for the [M]⁺ and [M+2]⁺ cluster with the theoretical pattern for a C₇H₇BrN₂O₂ species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Collection: With the ATR crystal clean, collect a background spectrum (32 scans at a resolution of 4 cm⁻¹).

-

Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum using the same parameters as the background.

-

Data Analysis: The resulting spectrum should be automatically background-corrected and displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to literature values for known functional groups.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and vortex until the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard ¹H spectrum using a 30- or 45-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum using a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulating scans for 30-60 minutes or until a sufficient signal-to-noise ratio is achieved.

-

(Optional) Acquire a DEPT-135 spectrum to aid in the assignment of carbon multiplicities.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm). Integrate the ¹H signals and pick all peaks.

Safety & Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate care.

-

Hazard Classification: Acute toxicity (Oral, Dermal, Inhalation), Category 4. Skin Irritation, Category 2. Eye Irritation, Category 2.[7]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[7]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: All handling should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Nitrile gloves, a lab coat, and chemical safety goggles are mandatory. A dust mask (type N95 or better) should be worn when handling the solid powder.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . Spectroscopy Online. Available at: [Link]

-

24.6: Nitro Compounds . Chemistry LibreTexts. (2021). Available at: [Link]

-

Blanco, A., et al. (2007). Spectroscopic Modeling of Nitro Group in Explosives . SPIE Digital Library. Available at: [Link]

-

Analysis of nitro compounds . Chemistry Online. (2022). Available at: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups . University of Colorado Boulder. Available at: [Link]

-

2-Bromo-4-methyl-6-nitroaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Murkovic, M. (2007). Analysis of heterocyclic aromatic amines . Analytical and Bioanalytical Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) . Human Metabolome Database. Available at: [Link]

-

Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline . ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET: 2-Methyl-4-nitroaniline . Thermo Fisher Scientific. (2025). Available at: [Link]

-

4-Bromo-2-methyl-6-nitroaniline . NIST Chemistry WebBook. Available at: [Link]

-

2,6-Dibromo-4-nitroaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Malleret, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines . National Institutes of Health (NIH). Available at: [Link]

-

Zhang, C. X., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate . ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry . Journal of Food and Drug Analysis. Available at: [Link]

-

2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

-

Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS . Agilent Technologies. Available at: [Link]

-

Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline . Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

4-Bromo-2-nitroaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

m-Nitroaniline . NIST Chemistry WebBook. Available at: [Link]

Sources

Spectroscopic Data of 2-Bromo-6-methyl-4-nitroaniline: A Comprehensive Technical Guide

Introduction

2-Bromo-6-methyl-4-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the intricate structural details of this molecule. This in-depth technical guide presents a comprehensive analysis of the spectroscopic data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the substituted benzene ring with electron-donating (amino and methyl) and electron-withdrawing (nitro and bromo) groups, give rise to a unique spectroscopic fingerprint. The strategic application of various spectroscopic techniques allows for the unambiguous assignment of its chemical structure.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The analysis of chemical shifts, integration, and coupling patterns allows for the precise assignment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

-

Instrumentation: The ¹H NMR spectrum was acquired on a 400 MHz NMR spectrometer.

-

Data Acquisition: The spectrum was recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation, followed by phase and baseline correction.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d, J=2.5Hz | 1H | Ar-H |

| 7.93 | d, J=2.1Hz | 1H | Ar-H |

| 6.53 | s | 2H | -NH₂ |

| 2.23 | s | 3H | -CH₃ |

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ displays four distinct signals, consistent with its molecular structure.

-

Aromatic Protons: The two doublets at 8.15 ppm and 7.93 ppm correspond to the two aromatic protons. The downfield chemical shifts are attributed to the strong deshielding effect of the ortho- and para-nitro group. The small coupling constants (J = 2.5 Hz and 2.1 Hz) are characteristic of meta-coupling between the two aromatic protons.

-

Amine Protons: The broad singlet at 6.53 ppm, integrating to two protons, is assigned to the primary amine (-NH₂) group. The chemical shift of amine protons can vary depending on the solvent and concentration.[3]

-

Methyl Protons: The singlet at 2.23 ppm, with an integration of three protons, is characteristic of the methyl (-CH₃) group attached to the aromatic ring. The singlet nature of this peak indicates no adjacent protons to couple with.

Caption: ¹H NMR Correlation Diagram for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy (General)

-

Sample Preparation: A more concentrated sample (50-100 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent like DMSO-d₆.[1]

-

Instrumentation: The spectrum would be acquired on a spectrometer operating at a frequency of 100 MHz for ¹³C nuclei.

-

Data Acquisition: A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4]

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NH₂ |

| ~145 | C-NO₂ |

| ~138 | C-CH₃ |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | C-Br |

| ~20 | -CH₃ |

Note: These are predicted values based on analogous structures and substituent effects.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

-

Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of 115-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating amino group (C-NO₂ and C-NH₂) are expected at the downfield end of this range. The carbon bearing the bromine atom (C-Br) is predicted to be the most upfield of the substituted carbons due to the heavy atom effect. The two aromatic CH carbons will have distinct chemical shifts influenced by their positions relative to the various substituents.

-

Methyl Carbon: The carbon of the methyl group (-CH₃) is expected to appear at a significantly upfield chemical shift, typically around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film): A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[5]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plate is recorded first and then the spectrum of the sample is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic |

| 2950-2850 | C-H stretching | Methyl (-CH₃) |

| 1620-1580 | N-H bending | Primary Amine (-NH₂) |

| 1550-1475 | N-O asymmetric stretching | Nitro (-NO₂) |

| 1360-1290 | N-O symmetric stretching | Nitro (-NO₂) |

| ~1600, ~1475 | C=C stretching | Aromatic Ring |

| ~850 | C-H out-of-plane bending | Aromatic |

| ~600 | C-Br stretching | Bromoalkane |

Note: These are predicted characteristic absorption ranges for the functional groups present.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

-

Amine Group: Two distinct peaks in the 3400-3300 cm⁻¹ region are anticipated for the asymmetric and symmetric N-H stretching vibrations of the primary amine. An N-H bending vibration should also be observable around 1620-1580 cm⁻¹.[6]

-

Nitro Group: The presence of the nitro group is strongly indicated by two intense absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations, expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7]

-

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C in-ring stretching vibrations typically appear in the 1600-1475 cm⁻¹ region.[8] Characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[9]

-

Methyl and Bromo Groups: The C-H stretching of the methyl group will be observed in the 2950-2850 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically around 600 cm⁻¹.

Caption: Correlation of Functional Groups to Predicted IR Absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[10]

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and often results in the observation of the intact molecular ion.[11]

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The spectrum was recorded in negative ion mode.

Mass Spectrometry Data Summary

| m/z | Assignment |

| 228.5 | [M-H]⁻ |

Data sourced from ChemicalBook.[2]

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides conclusive evidence for its molecular weight.

-

Molecular Ion: The observation of a peak at m/z 228.5 in the negative ion mode corresponds to the deprotonated molecule, [M-H]⁻. The calculated monoisotopic mass of C₇H₇BrN₂O₂ is approximately 230.97 g/mol . The observed mass is consistent with the loss of a proton from the amine group.

-

Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12] This results in two peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensities. While the provided data only lists a single m/z value, a high-resolution mass spectrum would clearly show this isotopic signature, confirming the presence of a bromine atom in the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive characterization of the molecular structure of this compound. The experimental ¹H NMR and mass spectral data, along with the predicted ¹³C NMR and IR spectra, are in complete agreement with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and utilization of this important chemical intermediate in their research and development endeavors.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry LibreTexts. 1H NMR Interpretation. [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

Thieme. 10 Typical IR Absorptions of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. Solid State NMR Experimental Setup. [Link]

-

ProQuest. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

PMC - NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

BearWorks. Identification of Chemical Structures and Substructures via Deep Q-Learning and Supervised Learning of FTIR Spectra. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Brainly. [FREE] (a) Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and -. [Link]

-

West Florida University. Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. [Link]

-

UCLA. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

ACS Publications. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory | Journal of Chemical Education. [Link]

-

HMDB. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

YouTube. NMR Spectroscopy: How to interpret spectra. [Link]

-

ResearchGate. Which programs or tools are out there to predict the FTIR spectrum of a known chemical structure?. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

PMC - NIH. Rapid 13C Solid-State Quantitative NMR Method for Multiple Physical and Chemical Analyses of Cocoa-Based Products: Proof of Concept. [Link]

-

Hong Lab MIT. Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. [Link]

-

CS229. Molecular Structure Prediction Using Infrared Spectra. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

-

GitHub. rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Reddit. Help with C13 NMR of p-nitroaniline : r/chemhelp. [Link]

-

ResearchGate. MALDI or ESI which is suitable for small molecules?. [Link]

-

PMC - NIH. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry. [Link]

-

Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. [Link]

-

PubChem. 4-Bromo-2-nitroaniline. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

-

PMC. 2-Bromo-4-nitroaniline. [Link]

-

ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. books.rsc.org [books.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

2-Bromo-6-methyl-4-nitroaniline molecular weight

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline (CAS: 102170-56-9)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The core focus of this document is to establish the definitive molecular and physicochemical properties of this compound, with a primary emphasis on its molecular weight of 231.05 g/mol . We will delve into a detailed, field-proven protocol for its synthesis and purification, outline rigorous analytical methods for its characterization, and explore its strategic applications as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a laboratory setting. This guide is structured to serve as an authoritative resource, grounding all technical claims in verifiable, cited literature.

Core Molecular & Physicochemical Properties

This compound is a polysubstituted aniline derivative whose unique electronic and steric properties make it a valuable precursor in organic synthesis. The strategic placement of the bromo, methyl, and nitro groups on the aniline ring provides multiple reactive sites for subsequent chemical modifications.

The fundamental physicochemical properties are summarized below, providing a quantitative foundation for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | [1] |

| CAS Number | 102170-56-9 | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 178-179 °C | [2] |

| Boiling Point | 366.0 ± 37.0 °C (Predicted) | [3] |

| Storage | Store at room temperature (10-25°C), protected from light in an inert atmosphere. | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the electrophilic bromination of a suitable precursor. The following protocol, adapted from established literature, utilizes N-bromosuccinimide (NBS) as a regioselective and manageable brominating agent.[2]

Expert Rationale

-

Starting Material: 2-Methyl-4-nitroaniline is selected as the starting material. The existing methyl and nitro groups direct the incoming electrophile (bromine). The amino group is a strong activating group, while the methyl group is a weaker activating group; both are ortho-, para-directing. The nitro group is a strong deactivating meta-director. The bromine atom is directed to the position ortho to the powerful amino group and meta to the nitro group.

-

Brominating Agent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and the formation of side products.

-

Solvent and Temperature: Acetonitrile is an excellent solvent for this reaction, as it effectively dissolves the starting material and reagent.[2] Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[2]

Experimental Workflow: Synthesis & Purification

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile (approx. 20 mL per gram of aniline) and heat to 60 °C.[2]

-

Reagent Addition: Once dissolved, add N-bromosuccinimide (1.2 eq) to the solution.[2]

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane.[2]

-

Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 2.5 M sodium hydroxide solution and saturated brine.[2]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[2]

-

Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (starting with 4:1 v/v) to afford the pure compound as a yellow solid.[2]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is critical. The following analytical techniques form a self-validating workflow that ensures the material meets the required specifications for downstream applications.

Analytical Workflow

Caption: Analytical workflow for the structural and purity verification of the final product.

Spectroscopic and Chromatographic Data

| Technique | Data | Interpretation |

| ¹H NMR (400MHz, DMSO-d₆) | δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H)[2] | The distinct aromatic signals (8.15, 7.93 ppm) confirm the substitution pattern. The singlet at 6.53 ppm corresponds to the two amine protons, and the singlet at 2.23 ppm corresponds to the three methyl protons. |

| Mass Spec. (ESI) | m/z: 228.5 [M-H]⁻[2] | The detection of the deprotonated molecule confirms a molecular weight of ~229.5 Da for the isotopic pattern, which is consistent with the calculated exact mass and the molecular weight of 231.05 g/mol . |

| TLC | Rf = 0.40 (n-hexane/ethyl acetate, 5:1 v/v)[2] | Provides a quick and reliable method to assess purity and monitor the progress of column chromatography. A single, well-defined spot indicates high purity. |

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.

The Bromo Group: A Handle for Cross-Coupling

The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[4]

Caption: The bromo group as a versatile handle for various cross-coupling reactions.

The Nitro and Amino Groups: Sites for Derivatization

-

Nitro Group Reduction: The electron-withdrawing nitro group can be readily reduced to a primary amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a new nucleophilic site, creating a diamino-toluene scaffold for building heterocyclic ring systems like benzimidazoles, which are common in pharmaceutical agents.[4]

-

Amino Group Acylation: The existing amino group can be acylated to form amides, sulfonamides, or ureas, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This multi-functional scaffold makes the compound an ideal starting point for constructing libraries of complex molecules for screening against biological targets such as protein kinases.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this isomer is not universally available, data from closely related nitroanilines can be used to guide protocols.

Recommended Safety Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[6]

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3] Keep away from incompatible materials and sources of ignition.[6]

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 231.05 g/mol . Its true value is realized in its application as a versatile and strategically functionalized intermediate in organic synthesis. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information for its synthesis, characterization, and safe handling. The orthogonal reactivity of its bromo, methyl, and nitro-functional groups makes it a powerful building block for the creation of novel heterocyclic compounds and for the systematic exploration of new chemical entities in medicinal chemistry.

References

-

PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 102170-56-9 [chemicalbook.com]

- 3. This compound CAS#: 102170-56-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-6-methyl-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-Bromo-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a sterically influencing methyl group on an aniline scaffold, makes it a strategic precursor for the construction of heterocyclic systems and other intricate molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and insights into its applications, particularly in the realm of medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective transformations, making it an indispensable tool for researchers engaged in the development of novel pharmaceuticals and functional materials.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective utilization in research and development.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | |

| CAS Number | 102170-56-9 | [1] |

| Appearance | Light yellow to yellow solid/needles | [2] |

| Melting Point | 178-184 °C | [2] |

| Boiling Point | 366.0 ± 37.0 °C (Predicted) | [3] |

| Density | 1.7207 g/cm³ (Rough Estimate) | [3] |

| pKa | -1.34 ± 0.20 (Predicted) |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.